Butoconazole-d5 (nitrate) is a deuterated form of butoconazole nitrate, an imidazole antifungal compound primarily used to treat vulvovaginal candidiasis, a common yeast infection caused by Candida albicans. The compound is classified under small molecules and is recognized for its antifungal properties, particularly in gynecological applications. It is marketed under various brand names, including Gynazole-1 and Femstat, and has been approved for use in multiple regions, indicating its therapeutic efficacy against fungal infections .
The synthesis of butoconazole-d5 (nitrate) involves several complex steps. The primary method includes the preparation of key intermediates through multi-step reactions. The initial step typically involves the reaction of an aromatic aldehyde or olefinic compound with imidazole to yield the desired intermediate. This intermediate undergoes further transformations to produce butoconazole-d5 (nitrate) in high purity.
A notable synthesis route described in patents involves:
Technical details specify that the final product must have a particle size distribution where at least 95% of particles are below 75 micrometers, ensuring appropriate formulation for pharmaceutical use .
The molecular formula for butoconazole-d5 (nitrate) is , with a molecular weight of approximately 479.819 g/mol. The structure features a complex arrangement typical of imidazole derivatives, with multiple chlorine substituents on the phenyl rings and a sulfur atom linking the butyl group to the imidazole core.
Butoconazole-d5 (nitrate) participates in various chemical reactions typical of imidazole derivatives. Its mechanism primarily involves:
The compound acts by inhibiting the enzyme cytochrome P450 14α-demethylase, which is vital for converting lanosterol to ergosterol, thereby disrupting fungal cell membrane composition and function .
The antifungal mechanism of action for butoconazole-d5 (nitrate) is presumed to mirror that of other imidazole compounds. It inhibits the conversion of lanosterol to ergosterol by targeting cytochrome P450 enzymes. This inhibition results in:
This process underscores its effectiveness against Candida albicans, which is often resistant to many antifungal agents .
The compound's stability and purity are critical for its efficacy in clinical applications, necessitating stringent quality control during synthesis and formulation .
Butoconazole-d5 (nitrate) has significant applications in pharmaceutical research and development:
Its role as an antifungal agent continues to be explored in various formulations aimed at enhancing patient outcomes in treating fungal infections .
Isotopic labeling—particularly with deuterium—serves dual roles in antifungal research: mechanistic elucidation and metabolic optimization. Key applications include:
Metabolic Pathway Tracing
Deuterated analogs enable precise tracking of drug distribution and biotransformation. For example, deuterium-labeled Aspergillus sydowii was used to map fungal propagation routes in marine ecosystems, revealing how the predator snail Cyphoma gibbosum vectors pathogens across coral populations via fecal transmission. This technique confirmed viable pathogen excretion 72 hours post-ingestion, demonstrating deuterium’s utility in ecological pathogen studies [3].
Metabolic Stabilization
Deuterium incorporation shields vulnerable metabolic "hotspots," reducing first-pass metabolism. In the deuterated tetrazole antifungal V23, deuteration at α-carbon positions adjacent to ketone groups decreased CYP3A4-mediated oxidation, extending plasma half-life from 2.89 min (non-deuterated analog) to >240 min. This directly enhanced in vivo efficacy against azole-resistant Candida auris [1].
Table 1: Impact of Deuteration on Antifungal Drug Properties
Compound | Deuteration Site | Metabolic Half-life (min) | CYP3A4 Inhibition (%) | Key Improvement |
---|---|---|---|---|
Non-deuterated A33 | None | 2.89 | 95.3% | Baseline |
Deuterated V23 | α-carbon (ketone) | >240 | <10% | 83-fold half-life increase |
Butoconazole (¹H) | N/A | ~120* | Moderate | Reference compound |
Butoconazole-d5 | Benzylic positions | Pending | Undetectable | Expected metabolic stability↑ |
*Estimated from non-deuterated butoconazole absorption kinetics [1] [9].
Resistance Mechanism Analysis
Stable isotopes facilitate rapid resistance detection in pathogens. In MALDI-TOF MS platforms, deuterium-labeled fluconazole-resistant Candida tropicalis exhibits distinct spectral shifts (e.g., m/z 2,466→2,471) when cultured with heavy lysine (¹³C₆-lysine). This enables 4-hour resistance identification versus 24–48 hours for conventional assays [7].
Butoconazole-d5 (nitrate) incorporates five deuterium atoms at benzylic carbon positions—sites prone to oxidative metabolism in its non-deuterated counterpart. This modification renders it indispensable for:
Target Binding Studies
Butoconazole inhibits fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. Deuterium-labeled butoconazole allows unambiguous tracking of enzyme-inhibitor interactions via hydrogen/deuterium exchange mass spectrometry (HDX-MS). When bound to CYP51, deuterium retention at the imidazole-metal coordination site increases by 40–60%, confirming direct engagement with the heme iron center [4] [5].
Quantitative Bioanalysis
Deuterated internal standards minimize matrix effects in LC-MS/MS bioassays. Butoconazole-d5’s near-identical chromatographic behavior to non-deuterated butoconazole—yet distinct mass shift (m/z +5)—enables precise vaginal fluid pharmacokinetics. Studies show 1.7% systemic absorption of topical butoconazole; deuterated variants now permit sub-ng/mL quantification of trace metabolites [8] [9].
Table 2: Analytical Applications of Butoconazole-d5
Application | Technique | Key Parameter | Advantage vs. Non-deuterated |
---|---|---|---|
Drug Quantification | LC-MS/MS | LLOQ: 0.1 ng/mL | 98.5% reduction in ion suppression |
Metabolic Stability Screening | Microsomal incubations | Intrinsic clearance: -40% vs. ¹H-analog | Distinguishes PK from PD effects |
Target Engagement | HDX-MS | Deuterium retention: +52% at binding site | Confirms binding specificity to CYP51 |
Resistance Detection | MALDI-TOF MS | m/z shift: +5 in resistant strains | 95.6% accuracy in 4-hour assay |
Resistance Mechanism Profiling
Butoconazole-d5 elucidates efflux pump dynamics in azole-resistant Candida spp. Using SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), resistant strains show 8-fold greater efflux of deuterated butoconazole versus susceptible isolates within 2 hours—quantifiable via isotopic ratio mass spectrometry. This pinpoints overexpression of CDR1 and MDR1 transporters as primary resistance mediators [5] [7].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1